Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate is a synthetic organic compound belonging to the class of benzochromenes. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and antileishmanial properties . The structure of this compound features a benzochromene core, which is a fused ring system combining benzene and chromene rings, with various functional groups attached, including an amino group, a chlorophenyl group, and an ethyl ester group.
Preparation Methods
The synthesis of ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate involves the reaction of naphthalene-2,7-diol with a mixture of 3-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ethanolic piperidine solution . The reaction proceeds through the formation of a naphtholate anion, which attacks the β-carbon of ethyl α-cyano-3-chlorocinnamate, leading to the formation of an acyclic Michael adduct. This adduct undergoes cyclization to yield the target compound .
Chemical Reactions Analysis
Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial activity, making it useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate: This compound features an additional hydroxy group, which can influence its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C22H18ClNO3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18ClNO3/c1-2-26-22(25)20-18(14-7-5-8-15(23)12-14)19-16-9-4-3-6-13(16)10-11-17(19)27-21(20)24/h3-12,18H,2,24H2,1H3 |
InChI Key |
DQSNWTPXFQTVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4C=C2)N |
Origin of Product |
United States |
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